molecular formula C18H22N4O5S B1239469 4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester

4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester

Cat. No.: B1239469
M. Wt: 406.5 g/mol
InChI Key: OILMKIYBXZGMQM-UHFFFAOYSA-N
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Description

4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques

    A study by Khalid et al. (2016) demonstrates the synthesis of related compounds involving complex organic chemistry techniques. This includes the transformation of organic acids into esters, hydrazides, and oxadiazole-2-thiols, which are precursors for the target compounds. This methodology highlights the intricate synthesis process associated with compounds like 4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester (Khalid et al., 2016).

  • Biological Activities

    The same study also involved screening the synthesized compounds for enzyme inhibition, specifically targeting butyrylcholinesterase (BChE). Molecular docking studies were conducted to understand the interaction of these compounds with the enzyme, suggesting potential therapeutic applications (Khalid et al., 2016).

Chemical Analysis and Environmental Applications

  • Selective Reagent for Anions: Heininger and Meloan (1992) researched a similar compound, synthesizing a reagent capable of selectively precipitating certain anions. This study indicates the utility of such compounds in environmental chemistry, especially in the removal and recovery of specific anions from aqueous solutions (Heininger & Meloan, 1992).

Antimicrobial Activity

  • Antimicrobial Properties: Research by Abd El-Meguid (2014) focused on benzoimidazole derivatives, showcasing their significant effectiveness against various bacteria and fungi. This suggests the potential antimicrobial applications of this compound and its derivatives (Abd El-Meguid, 2014).

Novel Synthetic Routes and Derivatives

  • Synthetic Pathways: Research by Lis, Traina, and Huffman (1990) details novel synthetic routes for related compounds. These pathways involve a series of tautomerizations and rearrangements, indicating the complex chemistry involved in producing such compounds (Lis et al., 1990).

Properties

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 4-[[1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C18H22N4O5S/c1-2-27-18(24)13-5-7-15(8-6-13)21-17(23)14-4-3-9-22(11-14)28(25,26)16-10-19-12-20-16/h5-8,10,12,14H,2-4,9,11H2,1H3,(H,19,20)(H,21,23)

InChI Key

OILMKIYBXZGMQM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CN=CN3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CN=CN3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester
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4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester
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4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester
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4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester
Reactant of Route 5
4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester
Reactant of Route 6
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4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester

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